molecular formula C9H10ClFO3S B13167213 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride

3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride

Cat. No.: B13167213
M. Wt: 252.69 g/mol
InChI Key: CMTSYQWVHQDGHI-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClFO3S It is a derivative of benzene, featuring a sulfonyl fluoride group, a chlorine atom, and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzenesulfonyl chloride.

    Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-(propan-2-yloxy)benzenesulfonyl chloride.

    Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl fluoride group.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(propan-2-yloxy)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-(Propan-2-yloxy)benzenesulfonyl fluoride: Lacks the chlorine atom on the benzene ring.

    3-Chloro-4-hydroxybenzenesulfonyl fluoride: Has a hydroxyl group instead of the isopropoxy group.

Uniqueness

3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the sulfonyl fluoride group makes it particularly useful for covalent modification of biomolecules, while the isopropoxy group can influence its solubility and reactivity.

Properties

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H10ClFO3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3

InChI Key

CMTSYQWVHQDGHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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